2,3-Dodecadienal
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Overview
Description
2,3-Dodecadienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dodecadienal typically involves the partial hydrogenation of alkyne precursors. One common method includes the use of Lindlar catalyst for the selective hydrogenation of 4-nonyn-1-ol to produce 4-nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields 2,7-dodecadien-1-ol. Further partial hydrogenation of this intermediate produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation and condensation techniques are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dodecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces dodecanoic acid.
Reduction: Produces 2,3-dodecadienol.
Substitution: Produces various substituted dodecadienal derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dodecadienal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 2,3-Dodecadienal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienal: Another aldehyde with similar double bond structure but different chain length.
2,6-Dodecadienal: Similar in structure but with different double bond positions
Uniqueness
2,3-Dodecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring precise aromatic characteristics.
Properties
CAS No. |
34656-67-2 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11-12H,2-8H2,1H3 |
InChI Key |
ZAMVZZCVWRRCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CC=O |
Origin of Product |
United States |
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